3-Amino-2,5,6-tribromophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Br3NO |
|---|---|
Molecular Weight |
345.81 g/mol |
IUPAC Name |
3-amino-2,5,6-tribromophenol |
InChI |
InChI=1S/C6H4Br3NO/c7-2-1-3(10)5(9)6(11)4(2)8/h1,11H,10H2 |
InChI Key |
RNVOFJYKEQCHPV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)Br)O)Br)N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)O)Br)N |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Reactivity
Detailed Mechanisms of Electrophilic Aromatic Substitution in Bromination
The hydroxyl group of phenol (B47542) is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). This activation is further enhanced under basic conditions, where the phenol is deprotonated to form the phenoxide ion (-O⁻). wikipedia.org The phenoxide ion is a much stronger activating group because the negative charge on the oxygen atom is delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. wikipedia.orgchemicalforums.com This makes the ring highly susceptible to attack by electrophiles. chemicalforums.com
Similarly, the amino group (-NH₂) is also a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. libretexts.org In the case of 3-aminophenol (B1664112), the presence of both an amino and a hydroxyl group leads to a highly activated aromatic system. Under certain pH conditions, an aminophenoxide anion can form, further intensifying the electron-donating capacity and accelerating the rate of bromination. The increased electron density makes the aromatic ring a potent nucleophile, readily attacking the bromine molecule. chemicalforums.com
Both the hydroxyl (-OH) and amino (-NH₂) groups are ortho-, para-directing groups. domainofexperts.comquora.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. libretexts.orgquora.com This is a consequence of the resonance structures that can be drawn for the molecule, which show an increase in electron density at these specific positions. quora.com
In 3-aminophenol, the hydroxyl and amino groups are meta to each other. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the amino group are C2, C4, and C6. Therefore, both groups cooperatively direct incoming electrophiles to the same positions: C2, C4, and C6. The amino group is generally a slightly stronger activating group than the hydroxyl group. domainofexperts.com However, under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH₃⁺), which is a deactivating and meta-directing group. researchgate.net This can complicate the substitution pattern. Steric hindrance can also play a role, potentially disfavoring substitution at the C2 position, which is situated between the two existing functional groups. researchgate.net The synthesis of 2,4,6-tribromophenol (B41969) from phenol is a well-established reaction, indicating the strong directing effect of the hydroxyl group to these positions. royalholloway.ac.uk
The electrophilic attack of bromine on the activated phenol or phenoxide ring leads to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org This intermediate is non-aromatic. The subsequent loss of a proton (H⁺) from the carbon bearing the new bromine atom is a fast step that restores the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com
In the bromination of phenols, a key intermediate that can be formed is a 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.org This type of intermediate arises from the attack of bromine on an already brominated phenol. For instance, the bromination of 2,4,6-tribromophenol can lead to the formation of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.org This dienone can then act as a source of electrophilic bromine in subsequent reactions. The formation of such intermediates highlights the complexity of the reaction pathways, especially when multiple bromination steps occur.
Kinetics and Thermodynamics of Bromination Reactions
The study of kinetics and thermodynamics provides quantitative insights into the rates and energy changes associated with the bromination of aminophenols.
Table 1: Reaction Orders for Bromination of Phenols
| Reactant | Order at High Concentration | Order at Low Concentration |
| Phenol | 1 | 1 |
| Bromine | 1 | 1 |
| Overall Order | 3 | 2 |
This table is based on kinetic studies of phenol bromination in acetic acid and illustrates the dependency of the reaction order on reactant concentrations. asianpubs.org
Activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide information about the energy barrier and the molecular order of the transition state of a reaction. These parameters can be determined by studying the effect of temperature on the reaction rate constant, often using the Eyring equation. nih.gov
For the bromination of phenols, electron-releasing groups on the aromatic ring tend to lower the activation energy, thus increasing the reaction rate, while electron-withdrawing groups have the opposite effect. asianpubs.org Studies on the bromination of various substituted phenols have shown that the activation enthalpy and entropy values are consistent with those of other electrophilic substitution reactions. asianpubs.org For example, in the production of p-aminophenol, thermodynamic parameters have been estimated using the Eyring equation. nih.gov Research on the bromination of phenols has also shown that the activation energy can be influenced by factors such as pH. chemrxiv.org
Table 2: Activation Parameters for the Bromination of Substituted Phenols
| Substituent | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/K·mol) |
| H | Data not available | Data not available |
| m-Cl | Data not available | Data not available |
| o-Cl | Data not available | Data not available |
| p-Cl | Data not available | Data not available |
General Base Catalysis in Phenol Bromination
The synthesis of brominated phenols, including the precursors to 3-Amino-2,5,6-tribromophenol, often involves electrophilic aromatic substitution. The mechanism of phenol bromination in aqueous solutions has been a subject of detailed kinetic studies. Research has demonstrated that the reaction of molecular bromine with phenol and its derivatives is subject to general base catalysis. cdnsciencepub.comcdnsciencepub.comdocsity.com
This catalytic activity is observed with bases such as carboxylate anions. cdnsciencepub.comdocsity.comresearchgate.net The proposed mechanism involves the general base assisting in the removal of the phenolic proton simultaneously with the electrophilic attack by the bromine molecule. cdnsciencepub.comcdnsciencepub.com This concerted process is significant because it bypasses the formation of a high-energy, protonated cyclohexadienone intermediate, which would be expected in a stepwise mechanism. cdnsciencepub.comdocsity.com The role of the general base is to facilitate the deprotonation of the phenol's hydroxyl group, thereby increasing its nucleophilicity towards the electrophilic bromine. cdnsciencepub.comcdnsciencepub.com
Studies on various phenols have confirmed this mechanistic pathway. The Brønsted coefficient (β), which relates the catalytic rate constant to the pKa of the catalyzing base, provides evidence for the extent of proton transfer in the transition state. For the enolization of cyclohexadienones, a related process, the Brønsted β value is around 0.54. cdnsciencepub.com The data for general base-catalyzed bromination of phenols suggests a similar degree of proton abstraction in the rate-determining step. cdnsciencepub.com
| Phenolic Substrate | Catalyst Type | Key Mechanistic Feature | Supporting Evidence | Reference |
|---|---|---|---|---|
| Phenol, 4-Bromophenol, 4-Methylphenol | Carboxylate Anions | Synchronous deprotonation of the hydroxyl group and electrophilic attack by Br₂. | Kinetic studies showing buffer catalysis. | cdnsciencepub.com |
| 1-Naphthol | Buffer Bases | General base-catalyzed enolization of the 4-bromo-2,5-cyclohexadienone intermediate. | Brønsted β value of 0.59 for the enolization step. | researchgate.net |
| p-Alkylphenols | General Bases | Catalysis of bromine attack ipso to the alkyl group. | Studies on the reverse debromination reaction showing internal carboxyl group catalysis. | cdnsciencepub.com |
Mechanistic Aspects of Derivatization Reactions of this compound
The amino and hydroxyl groups of this compound are key sites for derivatization reactions. Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic pathways.
Derivatives of aminophenols can undergo hydrolysis, particularly after an initial oxidation step. The electrochemical oxidation of para-aminophenol derivatives in acidic solutions has been shown to produce p-quinoneimine species. researchgate.netresearchgate.net These intermediates are often unstable and susceptible to subsequent chemical reactions, most notably hydrolysis. researchgate.netustc.edu.cn
The hydrolysis of the electrogenerated p-quinoneimine is a critical step that leads to the formation of a p-benzoquinone and the release of an amine or ammonia. researchgate.netresearchgate.netua.es The rate of this hydrolysis reaction is highly dependent on several factors, including the pH of the solution and the molecular structure of the aminophenol derivative, specifically the nature of the substituent on the nitrogen atom. researchgate.netresearchgate.net For instance, studies on the biotransformation of 2-aminophenol (B121084) have shown that the oxidation to an imine intermediate is followed by a dominant hydrolysis reaction, leading to the rapid release of ammonia. nih.gov Theoretical studies using Density Functional Theory (DFT) have further elucidated that the N–C4 bond order and the charge on the reaction site are significant parameters influencing the rate of hydrolysis. researchgate.net
| Factor | Effect on Hydrolysis Rate | Method of Investigation | Reference |
|---|---|---|---|
| pH | Rate is strongly dependent on pH; optimal pH for hydrolysis of 2-benzoquinone monoimine is 6-8. | Cyclic Voltammetry, Biotransformation Studies | researchgate.net, nih.gov |
| Structure of N-substituent | The nature of the group linked to the nitrogen atom significantly affects the reaction rate. | Electrochemical Studies, Digital Simulation | researchgate.net, researchgate.net |
| N-C4 Bond Order | Plays a significant role in the hydrolysis rate. | DFT Calculations (BP86, B3LYP) | researchgate.net |
| Charge on Reaction Site | Plays a significant role in the hydrolysis rate. | DFT Calculations (BP86, B3LYP) | researchgate.net |
Phenols and their derivatives can be transformed into valuable spirocyclic structures through oxidative dearomatization reactions. One such transformation is spirolactonization, where a tethered carboxylic acid group attacks the phenol ring intramolecularly. This reaction is often promoted by hypervalent iodine(III) reagents. researchgate.netrsc.org
Two primary mechanisms are postulated for these transformations. researchgate.netrsc.org
Associative Mechanism : This pathway involves the formation of a phenoxy-λ³-iodane intermediate. The chiral ligands on the iodine reagent can influence the stereochemical outcome of the reaction, making asymmetric synthesis possible. rsc.org
Dissociative Mechanism : This pathway proceeds through the heterolytic cleavage of the I-O bond in the intermediate, generating a discrete and unstable phenoxenium cation, which then undergoes the cyclization reaction. researchgate.net
Recent advances have also demonstrated that spirolactonization can be achieved through anodic oxidation, offering an alternative to chemical oxidants like hypervalent iodine. chinesechemsoc.org This electrochemical approach allows for the dearomatization and cyclization of anisole (B1667542) and phenol derivatives to form spirolactones under milder conditions. chinesechemsoc.org The enantioselectivity of these reactions can be controlled using chiral organoiodine catalysts, which has been successfully applied to naphthol derivatives to produce highly functionalized spirolactones. acs.org
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical calculations have become an indispensable tool for investigating complex reaction mechanisms at the molecular level. Density Functional Theory (DFT) is a widely used method for exploring the potential energy surfaces of reactions involving halogenated phenols and their derivatives. acs.org
For example, quantum chemical studies have been employed to investigate the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) from 2,4,5-trichlorophenol, a compound structurally related to brominated phenols. acs.org These computational studies can identify energetically favorable reaction pathways, characterize the geometries of transition states, and calculate reaction enthalpies and activation barriers. acs.org By using methods like canonical variational transition state theory (CVT) with tunneling corrections, rate constants for elementary reaction steps can be predicted over a range of temperatures. acs.org
Similarly, DFT calculations have been instrumental in understanding the hydrolysis mechanisms of aminophenol derivatives. By calculating properties like bond orders and atomic charges, these theoretical models can provide insights into the factors that control reaction rates, corroborating experimental observations. researchgate.net Such computational approaches could be applied to elucidate the specific reaction mechanisms of this compound, predicting its behavior in dimerization, hydrolysis, and other derivatization reactions. researchgate.netacs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Amino-2,5,6-tribromophenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required for unambiguous assignment.
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a single signal in the aromatic region for the lone proton at the C4 position. Additionally, broad signals corresponding to the protons of the amine (-NH₂) and hydroxyl (-OH) groups would be present. The exact chemical shift of these labile protons can vary depending on the solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the benzene (B151609) ring, as the molecule is asymmetrical. The chemical shifts are influenced by the attached functional groups (-OH, -NH₂, -Br). Brominated carbons typically appear at lower fields (100-125 ppm), while the carbon bearing the hydroxyl group (C1) would be found at a higher field (around 145-155 ppm).
Predicted NMR Data for this compound Disclaimer: The following data is predicted based on structure-property relationships, as experimental data is not publicly available.
| Predicted ¹H NMR Data | |
|---|---|
| Proton | Predicted Chemical Shift (ppm) |
| H4 | ~7.0-7.5 (singlet) |
| -NH₂ | Variable, broad singlet |
| -OH | Variable, broad singlet |
| Predicted ¹³C NMR Data | |
|---|---|
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-OH) | ~148 |
| C2 (-Br) | ~110 |
| C3 (-NH₂) | ~140 |
| C4 (-H) | ~125 |
| C5 (-Br) | ~115 |
| C6 (-Br) | ~105 |
2D NMR experiments are essential to confirm the substitution pattern by revealing through-bond correlations between nuclei. uq.edu.auuni-duesseldorf.de
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be of limited use for the aromatic skeleton, as there is only a single, isolated aromatic proton. However, it could potentially show correlations involving the -NH₂ and -OH protons if coupling occurs.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. oecd.org It would be critical for definitively assigning the C4 carbon by showing a cross-peak between the aromatic proton signal and the signal of the carbon it is attached to.
Expected Key HMBC Correlations for Structural Confirmation
| Proton | Expected Carbon Correlations (²JCH and ³JCH) | Information Gained |
|---|---|---|
| H4 | C2, C3, C5, C6 | Confirms the position of the sole proton and the identity of all four adjacent carbons. |
| -NH₂ | C2, C4 | Confirms the position of the amino group at C3. |
| -OH | C2, C6 | Confirms the position of the hydroxyl group at C1. |
Solid-State NMR (ssNMR) is a technique used to analyze molecules in their solid, crystalline state. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph can have different physical properties. While no ssNMR studies for this compound have been reported, this technique would be the method of choice to characterize its crystalline structure and identify any potential polymorphs.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.
HRMS measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules with the same nominal mass. lehigh.edu The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, immediately indicating the presence of three bromine atoms.
Calculated Exact Masses for this compound (C₆H₄Br₃NO)
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ (most abundant isotopologue) | C₆H₄⁷⁹Br₂⁸¹BrN¹⁶O | 344.7823 |
| [M+H]⁺ | C₆H₅⁷⁹Br₂⁸¹BrN¹⁶O | 345.7901 |
| [M-H]⁻ | C₆H₃⁷⁹Br₂⁸¹BrN¹⁶O | 343.7745 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation. The resulting pattern of fragment ions provides a "fingerprint" that can confirm the structure. For this compound, a plausible fragmentation pathway would likely involve the sequential loss of bromine radicals (•Br) or hydrogen bromide (HBr), as well as the loss of carbon monoxide (CO) from the phenolic ring, which is a characteristic fragmentation for phenols. Analyzing these fragmentation pathways provides conclusive evidence for the arrangement of the atoms within the molecule.
Detailed Research Findings
In a typical GC/MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (345.81 g/mol ), characterized by a distinctive isotopic pattern due to the presence of three bromine atoms. chemicalbook.com The relative abundances of the isotopic peaks (due to 79Br and 81Br isotopes) are predictable and serve as a key identifier.
Derivatization, such as silylation or acetylation, is a common strategy to improve the chromatographic behavior and sensitivity of polar compounds like phenols. researchgate.netresearchgate.net For instance, acetylation of similar compounds like pentachlorophenol (B1679276) (PCP) and 2,4,6-tribromophenol (B41969) (TBP) has been shown to yield better sensitivity and quantitative results in GC/MS analysis. researchgate.net The resulting derivatives are more volatile and less prone to peak tailing.
The purity of a this compound sample can be assessed by integrating the peak area of the target compound and comparing it to the total area of all detected peaks. The presence of impurities would be indicated by additional peaks in the chromatogram, which can be identified by their respective mass spectra. GC/MS methods have been successfully developed for the simultaneous determination of various brominated phenols in environmental samples, demonstrating the technique's robustness for complex matrices. researchgate.net
Table 1: GC/MS Parameters for Analysis of Similar Brominated Phenols
| Parameter | Typical Value/Condition | Reference |
| Column | DB-XLB, DB-5ms Ultra Inert | researchgate.nethpst.cz |
| Injection Mode | Splitless, Pulsed Splitless, Split (20:1) | hpst.czhpst.cz |
| Carrier Gas | Helium, Hydrogen | hpst.cz |
| Derivatizing Agent | Silylation reagents (e.g., TMSDMC), Acetylating reagents | researchgate.netresearchgate.net |
| Detector | Mass Spectrometer (Electron Ionization - EI) | nist.gov |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups and molecular vibrations within this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. wordpress.com The spectrum of this compound would exhibit characteristic absorption bands corresponding to its phenolic hydroxyl (-OH), primary amino (-NH2), and aromatic C-Br and C-C bonds.
Detailed Research Findings:
O-H Stretching: A broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group in phenols. bibliotekanauki.pl This broadening is due to intermolecular hydrogen bonding.
N-H Stretching: The primary amine group (-NH2) typically shows two distinct peaks in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com
C-C Aromatic Stretching: Aromatic ring C=C stretching vibrations usually appear in the 1630-1600 cm⁻¹ and 1440 cm⁻¹ regions. bibliotekanauki.pl
C-O Stretching: The C-O stretching vibration of the phenolic group is expected around 1280-1270 cm⁻¹. bibliotekanauki.pl
C-Br Stretching: The C-Br stretching vibrations for brominated aromatic compounds typically occur at lower frequencies, often below 700 cm⁻¹. The presence of multiple bromine atoms would influence the exact position and intensity of these bands.
The FT-IR spectrum of the related compound 2,6-dibromo-4-nitroaniline (B165464) shows characteristic peaks for N-H stretching (3480, 3370 cm⁻¹), aromatic C-C stretching (1606, 1500 cm⁻¹), and other fingerprint region absorptions. rsc.org
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Phenolic -OH | O-H Stretch (broad) | 3600 - 3200 | bibliotekanauki.pl |
| Primary Amine -NH₂ | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | youtube.com |
| Aromatic Ring | C=C Stretch | 1630 - 1600, ~1440 | bibliotekanauki.pl |
| Phenol (B47542) | C-O Stretch | 1280 - 1270 | bibliotekanauki.pl |
| Aryl Bromide | C-Br Stretch | < 700 | N/A |
Raman Spectroscopy for Molecular Vibrational Modes and Conjugation
Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. soton.ac.uk It provides insights into the molecular backbone and conjugation within the aromatic system of this compound. For a non-linear molecule like this, with 13 atoms (C6H4Br3NO), the number of normal vibrational modes is calculated as 3N-6, resulting in 33 possible modes. libretexts.org
Detailed Research Findings:
Raman spectra of substituted benzenes show characteristic frequencies for various vibrational modes. soton.ac.uk For this compound, key Raman-active modes would include:
Ring Breathing Modes: The symmetric vibration of the entire benzene ring, which is often a strong band in Raman spectra.
C-Br Vibrations: The C-Br stretching modes are also observable in Raman spectra. In a study of polybrominated diphenyl ethers, a red shift in the C-Br vibration was attributed to p-π conjugation. researchgate.net
Resonance Raman spectroscopy has been used to study the binding of trihalophenols, including 2,4,6-tribromophenol (TBP), to enzymes. nih.gov This technique can enhance the signals of vibrations associated with the chromophoric part of the molecule, providing detailed information about the local environment of the bound ligand.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, primarily UV-Visible spectroscopy, probes the electronic transitions within a molecule, offering information about conjugation and interactions with other chemical species.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the molecule's electronic structure, particularly the extent of the conjugated π-system. uomustansiriyah.edu.iq
Detailed Research Findings:
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the substituted benzene ring.
π → π Transitions:* These are typically high-intensity absorptions. The benzene ring itself has absorptions around 261 nm. uomustansiriyah.edu.iq The presence of the -OH, -NH2, and -Br substituents (auxochromes) will cause a bathochromic (red) shift to longer wavelengths and potentially an increase in intensity (hyperchromic effect).
n → π Transitions:* These lower-intensity transitions involve the non-bonding electrons on the oxygen and nitrogen atoms.
For comparison, 2,4,6-tribromophenol absorbs at approximately 280 nm, while the related 2,4,6-triaminophenol (B14753790) shows a peak at 263 nm. Another study on a furo[2,3-b]pyridine (B1315467) derivative with an amino group noted absorption bands around 280 nm and 340 nm. researchgate.net The UV-Vis spectrum of 2,4,6-tribromophenol has also been reported to show a λ_max at 316 nm. nih.gov The exact λ_max for this compound would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions. uomustansiriyah.edu.iq
Table 3: Comparative UV-Vis Absorption Maxima (λ_max)
| Compound | λ_max (nm) | Reference |
| Benzene | 261 | uomustansiriyah.edu.iq |
| 2,4,6-Tribromophenol | ~280, 316 | nih.gov |
| 2,4,6-Triaminophenol | 263 |
Spectroscopic Studies of Interactions with Chemical Species (e.g., DNA interaction studies with derivatives)
UV-Vis spectroscopy is a valuable tool for studying the interactions between small molecules and biological macromolecules like DNA. Changes in the UV-Vis spectrum of a molecule upon addition of DNA can indicate binding.
Detailed Research Findings:
While direct studies on this compound are scarce, research on similar bromophenol derivatives shows they can interact with DNA. These interactions are often studied through UV-Vis titration, where the absorbance of the compound is monitored as increasing amounts of DNA are added.
Binding interactions can manifest as:
Hypochromism: A decrease in absorbance intensity.
Hyperchromism: An increase in absorbance intensity.
Bathochromic Shift (Red Shift): A shift of the λ_max to a longer wavelength.
Hypsochromic Shift (Blue Shift): A shift of the λ_max to a shorter wavelength.
These spectral changes can be used to calculate binding constants (K_b), which quantify the strength of the interaction. For example, some bromophenol derivatives have shown DNA binding constants in the range of ~10⁴ M⁻¹. The mode of binding, such as intercalation (insertion between base pairs) or groove binding, can often be inferred from the nature of the spectral changes. Spectroscopic studies have been instrumental in assessing the binding capability of various ligands to specific DNA sequences. nih.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
As of the latest available data, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles derived from X-ray crystallography is not available.
The determination of a crystal structure through X-ray crystallography is the definitive method for understanding the three-dimensional arrangement of atoms in a solid-state. This technique would provide invaluable insights into the molecular geometry of this compound, including the planarity of the benzene ring, the conformation of the amino and hydroxyl groups relative to the ring, and the specific lengths of the carbon-bromine, carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Furthermore, crystallographic data would elucidate the supramolecular architecture, revealing the nature and geometry of intermolecular interactions such as hydrogen bonding (e.g., between the amino and hydroxyl groups of adjacent molecules) and potential halogen bonding involving the bromine atoms. These interactions are crucial in dictating the packing of molecules in the crystal lattice and influencing the material's bulk properties.
While crystallographic data exists for related compounds like 2,4,6-tribromophenol, direct extrapolation of these findings to this compound is not feasible due to the different substitution pattern and the presence of the amino group, which would significantly alter the electronic and steric environment, and consequently, the crystal packing.
Future crystallographic studies on this compound would be essential to provide the foundational data for the tables that would typically be presented in this section, including crystal data and structure refinement details, as well as selected bond lengths and angles.
Computational and Theoretical Chemistry of 3 Amino 2,5,6 Tribromophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
No published studies were found that specifically report the ground state geometry, bond lengths, bond angles, or energetic properties of 3-Amino-2,5,6-tribromophenol as determined by DFT calculations. For other molecules, such as 2-amino-4-chlorophenol, DFT methods like B3LYP and B3PW91 with basis sets such as 6-311++G(d,p) have been used to determine the most stable conformers and their geometries. researchgate.net
Ab Initio Methods for High-Accuracy Property Prediction
There are no available ab initio calculations in the literature for the high-accuracy prediction of properties for this compound. Ab initio methods are used for precise calculations of molecular properties, often as a benchmark for other computational methods. fmach.it
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors
A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, has not been reported for this compound. Such analyses are crucial for understanding a molecule's electronic properties and reactivity. For example, in studies of other amino-substituted compounds, HOMO-LUMO gaps are calculated to predict chemical properties and stability. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
There is no evidence of molecular dynamics (MD) simulations being performed to explore the conformational landscapes, solvent interactions, or dynamic behavior of this compound. MD simulations are a standard method for studying the physical movement of atoms and molecules over time and have been applied to investigate ligand-receptor interactions of other brominated compounds like 2,4,6-tribromophenol (B41969). acs.orgacs.orgoncotarget.commdpi.com
Prediction of Spectroscopic Parameters from Theoretical Models
No theoretical predictions of spectroscopic parameters (e.g., IR, Raman, NMR) for this compound were found. Computational methods are frequently used to calculate and assign vibrational frequencies and chemical shifts, as demonstrated in the study of 2-amino-4-chlorophenol, where calculated spectra were compared with experimental results. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
The scientific literature lacks any computational modeling of reaction pathways, transition states, or reaction kinetics involving this compound. While reaction mechanisms for the transformation of other bromophenols have been investigated using DFT, this specific isomer has not been similarly studied. ethz.chresearchgate.net
Structure-Reactivity and Structure-Selectivity Relationships Based on Computational Data
While specific computational studies focusing exclusively on this compound are not extensively available in public literature, a broader understanding of its potential reactivity and selectivity can be extrapolated from theoretical investigations on related substituted aminophenols and brominated phenols. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), provides powerful tools to elucidate the relationships between a molecule's structure and its chemical behavior.
Research into substituted aminophenols demonstrates that the nature and position of substituents profoundly influence the molecule's electronic properties and, consequently, its reaction pathways. For instance, in the oxidative C-C bond cleavage of substituted 2-aminophenols complexed with iron(II), the substituents on the aminophenolate ring dictate the reaction's speed and outcome. nih.gov Computational models have shown that electron-donating groups can accelerate such reactions, whereas bulky groups like tert-butyl can slow them down. nih.gov Similarly, studies on Schiff bases derived from 2-aminophenol (B121084) revealed that compounds with electron-donating methoxy (B1213986) groups had higher antibacterial activity than those with electron-withdrawing chloro or nitro groups. unilag.edu.ng DFT calculations correlated this activity with the molecule's electrostatic potential and ionization potential. unilag.edu.ng
Computational methods are also crucial for predicting regioselectivity in reactions. In the laccase-mediated oxidative cross-coupling of substituted o-aminophenols, DFT studies successfully confirmed the formation of specific, non-symmetrical phenoxazinone isomers out of several potential products. rsc.org This predictive power stems from the ability to calculate the energies of different transition states and intermediates, thereby identifying the most favorable reaction pathway.
Furthermore, theoretical studies on aminophenols have explored how substituent positions affect excited-state dynamics. TDDFT calculations on aminophenol isomers revealed that the amino group's position influences the potential energy profiles of the excited states. researchgate.net Specifically, the amino substitution lowers the energy of the πσ* state, which can enhance excited-state hydrogen transfer reactions. researchgate.net This highlights a direct link between the molecular structure and its photochemical reactivity.
The principles of electrophilic aromatic substitution, which are fundamental to understanding the reactivity of this compound, are also informed by theoretical considerations. The interplay between the activating, ortho-, para-directing hydroxyl group and the amino group (which becomes a deactivating, meta-directing ammonium (B1175870) group in acidic conditions) creates a complex reactivity pattern. researchgate.net Steric hindrance from existing bulky bromine atoms further complicates the substitution pattern, a factor that can be quantitatively assessed through computational modeling. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models often utilize computationally derived descriptors to predict chemical properties. For example, the pKa values of a large set of substituted phenols have been successfully predicted using partial atomic charges calculated at various levels of theory, including HF and MP2. acs.org Similarly, the binding affinity of brominated phenolic compounds to biological targets like the thyroid receptor β has been shown to correlate with structural properties such as the degree of halogenation and the halogen's mass and atomic radius. nih.gov
The following tables illustrate the types of data generated in computational studies of related substituted phenols, which inform our understanding of structure-reactivity relationships.
Table 1: Illustrative Computational Data on the Effect of Substituents on Reactivity in Aminophenol Analogs
| Compound/Complex | Substituent(s) | Computational Method | Finding | Impact on Reactivity | Reference |
| Iron(II)-4-Me-HAP Complex | 4-Methyl | DFT | Lower energy barrier for C-C bond cleavage | Fastest Reactivity | nih.gov |
| Iron(II)-4,6-di-(t)Bu-HAP Complex | 4,6-di-tert-Butyl | DFT | Higher energy barrier for C-C bond cleavage | Slowest Reactivity | nih.gov |
| Schiff Base of 2-Aminophenol | Methoxy (electron-donating) | DFT | Higher electrostatic potential | Higher Biological Activity | unilag.edu.ng |
| Schiff Base of 2-Aminophenol | Chloro/Nitro (electron-withdrawing) | DFT | Lower electrostatic potential | Lower Biological Activity | unilag.edu.ng |
| o-Aminophenol | 2-Amino | TDDFT | Lowered πσ* excited state energy | Enhanced Hydrogen Transfer | researchgate.net |
This table is illustrative and based on findings for related substituted aminophenols.
Table 2: Relationship Between Computationally Derived Descriptors and Chemical Properties for Substituted Phenols
| Property | Descriptor(s) | Computational Approach | Correlation | Reference |
| Acidity (pKa) | Partial Atomic Charges (e.g., on phenolic oxygen) | QSPR with HF/MP2 calculated charges | Strong correlation between charge and pKa | acs.org |
| Receptor Binding Affinity (TRβ) | Degree of Halogenation, Molecular Volume, Hydrophobicity | Competitive Binding Assays & Structural Analysis | Affinity increases with increasing halogenation and mass | nih.gov |
| Aquatic Toxicity (pCIC50) | Octanol-Water Partition Coefficient (logKow), E-state Indices | QSPR / MLR | Strong correlation between descriptors and toxicity | ajrconline.org |
This table demonstrates how computational descriptors are used to predict properties in classes of compounds including substituted and brominated phenols.
Chemical Reactivity and Derivatization Strategies
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 3-Amino-2,5,6-tribromophenol, while typically a site for various chemical modifications, exhibits reactivity that is tempered by the strong inductive and mesomeric effects of the bromine atoms.
Etherification and esterification are fundamental reactions for derivatizing phenolic hydroxyl groups. In the case of this compound, these reactions would proceed, but the conditions might require adjustment compared to simpler phenols due to the electronically-demanding nature of the tribrominated ring.
Etherification can be achieved, for example, through the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. The acidity of the phenolic proton is expected to be increased by the electron-withdrawing bromine atoms, facilitating the formation of the phenoxide ion.
Esterification typically involves the reaction with acyl chlorides or acid anhydrides in the presence of a base. The nucleophilicity of the phenolic oxygen is reduced by the bromine substituents, potentially requiring more reactive acylating agents or catalysts to drive the reaction to completion.
| Reaction | Reagents | Product Type |
| Etherification | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | Alkyl aryl ether |
| Esterification | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | Aryl ester |
Phenols are known to undergo oxidative coupling to form C-C or C-O linked polymers. The presence of the amino group and the heavy bromination on the ring of this compound introduces complexity to these reactions. While oxidative polymerization is a plausible pathway, the specific reaction conditions would be critical in determining the structure of the resulting polymer. The steric hindrance from the bromine atoms at the 2- and 6-positions would likely influence the regioselectivity of the coupling.
Transformations of the Aromatic Amino Group
The aromatic amino group is a versatile functional handle for a wide array of chemical transformations, including acylation, Schiff base formation, and diazotization.
The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is often used to protect the amino group during other chemical transformations. The nucleophilicity of the nitrogen atom, while reduced by the electron-withdrawing effects of the ring, is generally sufficient for these reactions to proceed efficiently.
| Reagent | Product |
| Acetyl chloride | N-(2,3,5-tribromo-4-hydroxyphenyl)acetamide |
| Benzoyl chloride | N-(2,3,5-tribromo-4-hydroxyphenyl)benzamide |
Aromatic amines react with aldehydes and ketones to form Schiff bases (imines). The amino group of this compound would be expected to undergo this condensation reaction. The stability of the resulting Schiff base would be influenced by the electronic nature of the aldehyde or ketone used.
Diazotization of the aromatic amino group, by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), would yield a highly reactive diazonium salt. This intermediate is not typically isolated but is immediately used in subsequent reactions. The resulting diazonium salt of this compound could undergo a variety of transformations, such as Sandmeyer, Schiemann, or Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring. However, the presence of the phenolic hydroxyl group can complicate this reaction, as diazonium salts can couple with phenols to form azo compounds.
Modifications and Transformations of the Bromine Substituents
The three bromine atoms on the aromatic ring of this compound are key handles for a variety of chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. wikipedia.orgfishersci.co.uk For substrates like this compound, the reactivity of the bromine atoms in these reactions can be influenced by their position on the ring and the reaction conditions employed.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura reactions on polybrominated aromatic compounds are well-established. beilstein-journals.orgresearchgate.net The reactivity of the C-Br bonds generally follows the order of their electrophilicity and steric accessibility. For instance, in related polyhalogenated pyridines, selective mono-, di-, and tri-substitution can be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. beilstein-journals.org The presence of both amino and hydroxyl groups can influence the reaction's outcome, potentially requiring protecting group strategies or specific catalyst systems to avoid side reactions. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can be optimized to achieve the desired product. researchgate.netclockss.org
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. The reactivity of the different bromine atoms on this compound would likely differ, allowing for potential regioselective alkynylation under controlled conditions. libretexts.orgnih.gov The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the reaction conditions (e.g., base, solvent, temperature) are crucial for the success of the coupling. libretexts.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed, offering alternatives that may be beneficial in certain contexts. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. byjus.com This reaction provides a means to introduce vinyl groups onto the aromatic ring of this compound. The stereoselectivity of the Heck reaction often favors the trans product. byjus.com Variations like the Heck-oxyarylation can lead to the formation of heterocyclic rings. byjus.com The efficiency and selectivity of the Heck reaction are highly dependent on the catalyst, base, and solvent system employed. nih.gov
A summary of typical conditions for these palladium-catalyzed reactions is presented in the table below.
| Reaction | Catalyst/Co-catalyst | Base | Solvent | General Conditions |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Toluene, Dioxane, THF, Water | Inert atmosphere, elevated temperatures (e.g., 80-110 °C) fishersci.co.ukresearchgate.netclockss.org |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Toluene, THF, DMF | Mild conditions, often at room temperature wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |
| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, Na₂CO₃ | DMF, Acetonitrile | Elevated temperatures byjus.comnih.gov |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comfluorochem.co.uk In this compound, the amino and hydroxyl groups are electron-donating, which generally disfavors SNAr. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atoms may be possible. The positions of the bromine atoms relative to each other and the directing groups will influence their susceptibility to nucleophilic attack. For instance, in the synthesis of brominated diphenyl ethers, SNAr reactions have been employed by coupling bromophenols with activated bromofluoronitrobenzenes. diva-portal.org
Regioselective debromination offers a pathway to synthesize less brominated derivatives of this compound. This can be achieved through various methods, including catalytic hydrogenation or the use of specific reducing agents. The different electronic and steric environments of the three bromine atoms can be exploited to achieve selective removal of one or more bromine atoms. For example, in a study on a related compound, 2,5,6-tribromo-3,4-dimethylphenol, heating with concentrated aqueous hydrogen iodide resulted in the formation of 5-bromo-3,4-dimethylphenol. researchgate.net Such selective debromination can be a valuable tool for accessing specific isomers that might be difficult to synthesize directly.
Cyclization and Rearrangement Reactions Involving this compound
Rearrangement reactions of brominated phenols and related dienones are also known. researchgate.net For example, bromodienones can undergo rearrangement to form different bromophenol isomers, often catalyzed by strong acids. researchgate.net While not directly involving this compound, these studies highlight the potential for skeletal rearrangements in highly brominated phenolic systems under certain conditions.
Supramolecular Assembly and Interaction Studies (if chemically focused)
The potential for this compound to participate in supramolecular assemblies is driven by the hydrogen bonding capabilities of its amino and hydroxyl groups, as well as potential halogen bonding interactions involving the bromine atoms. These non-covalent interactions can lead to the formation of ordered structures in the solid state or in solution. While the search results mention the polymerization of 2,5,6-tribromophenol involving aryl ether formation as an example of creating hyperbranched polymers, specific studies focusing on the supramolecular chemistry of this compound are not detailed. ethernet.edu.et However, the structural features of the molecule suggest it could be a candidate for forming host-guest complexes or self-assembled monolayers.
Role As a Synthetic Intermediate in Organic Synthesis
Precursor for Advanced Organic Materials and Polymers
The dense functionalization of 3-amino-2,4,6-tribromophenol (B111660) makes it a compelling building block for the creation of sophisticated organic materials and polymers with tailored properties.
Synthesis of Novel Polyhalogenated Aromatic Architectures
Polyhalogenated aromatic compounds are crucial in materials science, particularly as flame retardants and high-performance polymers. The non-aminated analog, 2,4,6-tribromophenol (B41969), is a well-established precursor for larger polybrominated structures like polybrominated diphenyl ethers (PBDEs) and is used in the biosynthesis of complex natural products in marine organisms. nih.govnih.govsci-hub.se
3-Amino-2,4,6-tribromophenol provides an even more advanced platform for creating novel architectures. The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows for selective and sequential reactions. For example, one group can be protected while the other is reacted, and vice-versa, enabling the controlled construction of complex, multifunctional molecules. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Ullmann couplings, to link multiple units together, forming oligomers or dendritic structures. fluorochem.co.ukmdpi.com This capability is essential for designing materials with precise electronic, thermal, or recognition properties. Research into solvothermal processes has shown that related compounds like 2,4,6-tribromophenol can be used to synthesize functionalized hollow carbon microspheres, indicating the potential for these precursors in creating advanced carbon-based materials. researchgate.net
Incorporation into Polymer Backbones for Functional Materials (e.g., Capping reactions)
The incorporation of halogenated phenols into polymer structures is a key strategy for manufacturing functional materials, most notably flame-retardant plastics. 2,4,6-Tribromophenol is widely used as an end-capping agent, where it reacts with the terminal hydroxyl group of a polymer chain, such as in polyethers, to form a stable, flame-resistant 2,4,6-tribromophenoxy-ether end group. oecd.org This process covalently bonds the flame-retardant moiety to the polymer, preventing it from leaching out over time. oecd.org
3-Amino-2,4,6-tribromophenol offers expanded possibilities for polymer modification. Its dual reactive sites (-OH and -NH2) mean it can be used not only as an end-capping agent but also as a monomer or cross-linking agent. The nucleophilic amino group can react with electrophilic sites in a polymer backbone (e.g., epoxides, acyl chlorides), while the hydroxyl group provides a second point for reaction, potentially leading to the formation of highly branched or cross-linked polymer networks with enhanced thermal stability and flame retardancy. pops.int
Building Block for Complex Polycyclic Systems and Heterocycles
Heterocyclic and polycyclic aromatic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and dyes. Aromatic amines and phenols are fundamental building blocks in the synthesis of these complex molecules. fluorochem.co.uk
3-Amino-2,4,6-tribromophenol is an ideal starting material for constructing intricate molecular frameworks. The amino group is a key functional handle for building heterocyclic rings. For instance, it can undergo diazotization and subsequent intramolecular cyclization or react with 1,3-dicarbonyl compounds to form quinoline-type structures. The general reactivity of primary amino groups can be leveraged for conversion into other functionalities, such as in the synthesis of 1-substituted 2,4,6-triphenylpyridinium cations from primary amines, which then act as intermediates for nucleophilic displacement. rsc.org
The combination of the amino and hydroxyl groups can be utilized in condensation reactions to form phenoxazine-type heterocycles, which are known for their unique photophysical properties and applications in electronics and as fluorescent dyes. The bromine atoms can be later substituted via cross-coupling reactions to add further complexity and functionality to the synthesized polycyclic system.
Utility in the Synthesis of Precursors for Specialty Chemicals and Pharmaceuticals
The utility of brominated phenols as intermediates is well-documented. 2,4,6-Tribromophenol is a crucial starting material for major industrial flame retardants, including brominated epoxy resins and tris(2,4,6-tribromophenoxy)-1,3,5-triazine. canada.cawikipedia.org It is also a precursor to the antiseptic compound tribromophenol bismuth. google.com
The introduction of an amino group in 3-amino-2,4,6-tribromophenol significantly broadens its applicability in the synthesis of specialty chemicals and as a pharmaceutical intermediate. bldpharm.comamericanchemicalsuppliers.com The analogous compound, 3-amino-2,4,6-trichlorophenol, is used as an intermediate in the production of herbicides, fungicides, and dyes. smolecule.com The amino group provides a site for amide bond formation, a cornerstone reaction in pharmaceutical chemistry, allowing for the integration of the tribromophenyl motif into biologically active molecules. Chemical suppliers categorize 3-amino-2,4,6-tribromophenol as a pharmaceutical intermediate, underscoring its role in this sector, likely in the development of new therapeutic agents where the high halogen content might contribute to binding affinity or other pharmacological properties. americanchemicalsuppliers.com
| Compound | CAS Number | Primary Application as Intermediate | Reference |
|---|---|---|---|
| 2,4,6-Tribromophenol | 118-79-6 | Flame retardants, Fungicides, Antiseptics | nih.govwikipedia.org |
| 3-Amino-4-bromophenol | 100367-37-1 | General organic synthesis intermediate | google.com |
| 3-Amino-2,4,6-trichlorophenol | 35869-49-9 | Herbicides, Pharmaceuticals, Dyes | smolecule.comnih.gov |
Development of Chemical Probes and Tags for Analytical Applications
While direct applications of 3-amino-2,4,6-tribromophenol as a chemical probe are not widely reported, its structure provides significant potential for such uses. Chemical probes are essential tools for detecting and quantifying biological molecules or environmental contaminants.
Recent research has focused on developing sensors for the related compound 2,4,6-tribromophenol. These sensors often employ molecularly imprinted polymers (MIPs), which are custom-made materials with cavities designed to selectively bind a target molecule. mdpi.commdpi.com For example, MIPs based on chitosan (B1678972) or β-cyclodextrin have been successfully used to create electrochemical sensors for TBP detection. mdpi.commdpi.com
Environmental Transformation Pathways Chemical Aspects
Biotransformation Mechanisms of Bromophenols
The biotransformation of bromophenols is a critical area of research, as it influences their environmental persistence and the formation of potentially more or less toxic metabolites. Studies on various bromophenol congeners, such as 2,4,6-tribromophenol (B41969), have elucidated several key metabolic pathways that are likely relevant to the transformation of 3-Amino-2,5,6-tribromophenol. acs.orgnih.govnih.gov These pathways include reductive debromination, hydroxylation, methylation, conjugation, and dimeric coupling reactions. acs.orgnih.govnih.gov
Reductive debromination is a significant biotransformation pathway for polybrominated phenols, particularly under anaerobic conditions. nih.govnih.gov This process involves the sequential removal of bromine atoms from the aromatic ring, leading to the formation of less brominated phenols. Microorganisms, especially those found in marine and estuarine sediments, play a crucial role in mediating these reactions. nih.govufz.de For instance, anaerobic microorganisms associated with marine sponges have demonstrated the ability to reductively debrominate various bromophenols, including 2,4,6-tribromophenol. nih.govnih.gov The debromination of 2,4,6-tribromophenol has been observed to proceed more rapidly than that of monobrominated phenols, suggesting a preference for highly brominated substrates. nih.govnih.gov This process is believed to be a detoxification mechanism, as the resulting lower brominated phenols are often less toxic. The presence of reductive dehalogenase gene motifs in these microbial communities suggests that reductive debromination may be coupled to dehalorespiration, an energy-yielding process for the microorganisms. nih.govnih.gov
The table below summarizes key findings related to the reductive debromination of bromophenols.
| Bromophenol Studied | Organism/System | Conditions | Key Findings | Citation |
| 2,4,6-Tribromophenol | Anaerobic microorganisms from marine sponge Aplysina aerophoba | Methanogenic and sulfidogenic | Stepwise debromination to 2-bromophenol (B46759). | nih.govnih.gov |
| 2,6-Dibromophenol | Sponge-derived microbial cultures | Anaerobic | Measurable carbon isotope fractionation during debromination. | ufz.de |
| 2,4,6-Tribromophenol | Electrocatalytic reduction on silver electrode | Acetonitrile/water | Stepwise dehalogenation: 2,4,6-tribromophenol → 2,4-dibromophenol (B41371) → 2-bromophenol → phenol (B47542). | researchgate.net |
Hydroxylation and methylation represent important Phase I metabolic pathways for bromophenols in various organisms, including plants and fish. nih.govnih.gov Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the aromatic ring, which can occur either through the replacement of a bromine atom or by the addition to an available position on the ring. nih.govnih.gov In studies with rice plants, 2,4,6-tribromophenol was found to undergo hydroxylation to form dihydroxyl dibromophenol. nih.gov This process increases the polarity of the molecule, which can facilitate further conjugation reactions. The formation of o-bromophenol from bromobenzene (B47551) in rat liver microsomes has been shown to proceed via a 2,3-epoxide intermediate, indicating that hydroxylation is not a direct insertion mechanism. nih.gov
Methylation, the addition of a methyl (-CH3) group, is another documented biotransformation pathway. For example, a significant portion of 2,4,6-tribromophenol was found to be methylated in zebrafish. nih.gov Methylation can alter the physicochemical properties of the compound, potentially affecting its bioavailability and toxicity.
The following table details research findings on the hydroxylation and methylation of bromophenols.
| Pathway | Bromophenol Studied | Organism/System | Key Findings | Citation |
| Hydroxylation | 2,4,6-Tribromophenol | Rice plants | Formation of dihydroxyl dibromophenol. | nih.gov |
| Hydroxylation | 4-Bromophenol | Ochrobactrum sp. HI1 | Detection of benzenetriol and 4-bromocatechol (B119925) as degradation intermediates. | nih.govresearchgate.net |
| Hydroxylation | Bromobenzene | Rat liver microsomes | Formation of o-bromophenol via a 2,3-epoxide intermediate. | nih.gov |
| Methylation | 2,4,6-Tribromophenol | Zebra fish (Danio rerio) | 25–30% of the compound was methylated after several weeks of exposure. | nih.gov |
Conjugation reactions are Phase II metabolic processes that involve the covalent attachment of endogenous molecules, such as sulfates or sugars, to the xenobiotic or its Phase I metabolites. These reactions generally increase the water solubility of the compound, facilitating its excretion and detoxification. nih.govacs.org
In rice plants exposed to 2,4,6-tribromophenol, both sulfation and glycosylation conjugates were identified. nih.govacs.orgresearchgate.net Sulfation involves the addition of a sulfate (B86663) group, while glycosylation is the attachment of a sugar moiety, such as glucose. nih.govacs.org These conjugation processes were found to be significant metabolic pathways, with the resulting conjugates being readily excreted from the plant roots into the surrounding hydroponic solution. nih.govacs.org Interestingly, the sulfated and glycosylated conjugates exhibited different behaviors within the plant; the sulfated conjugate could be transported to the leaves, whereas the glycosylated conjugates were sequestered in the roots. nih.govacs.org
In animal systems, glutathione (B108866) conjugation has been observed. For example, p-bromophenol is metabolized to 4-bromocatechol, which can then form a glutathione conjugate. nih.gov
The table below provides an overview of conjugation reactions involving bromophenols.
| Conjugation Type | Bromophenol Studied | Organism/System | Conjugate Formed | Citation |
| Sulfation | 2,4,6-Tribromophenol | Rice plants | Sulfate conjugate (TP408) | nih.govacs.org |
| Glycosylation | 2,4,6-Tribromophenol | Rice plants | Glucose conjugates (e.g., TP490) | nih.govacs.org |
| Glycosylation | 2,4-Dibromophenol | Carrots | Saccharide and amino acid conjugates | nih.gov |
| Glutathione Conjugation | p-Bromophenol | Rat liver microsomes | 6-(glutathion-S-yl)-4-bromocatechol | nih.gov |
Dimeric coupling reactions of bromophenols can lead to the formation of larger, more complex, and often more persistent and toxic byproducts. nih.govacs.org These reactions can be mediated by enzymes such as bromoperoxidases. acs.org For instance, the bromoperoxidase-catalyzed dimerization of bromophenols can produce hydroxylated polybrominated diphenyl ethers (OH-PBDEs). acs.org In studies with rice plants, the biotransformation of 2,4,6-tribromophenol resulted in the formation of several OH-PBDEs and even polybrominated dibenzo-p-dioxins/furans (PBDD/Fs), highlighting the potential for in-planta formation of these hazardous compounds. acs.orgnih.govnih.gov
Oxidative coupling of phenols can also occur abiotically, for example, catalyzed by metal oxides like δ-MnO2, leading to the formation of OH-PBDEs from 2,4,6-tribromophenol. acs.org The formation of these dimeric byproducts is a significant concern as they are often more hydrophobic and persistent in the environment than the parent bromophenol. nih.gov
The following table summarizes findings on dimeric coupling reactions of bromophenols.
| Reaction Type | Bromophenol Studied | Catalyst/System | Byproducts Formed | Citation |
| Biotic Dimerization | 2,4,6-Tribromophenol | Rice plants | OH-PBDEs and PBDD/Fs | acs.orgnih.govnih.gov |
| Enzymatic Dimerization | 2,4-Dibromophenol | Bromoperoxidase | 2′-hydroxy-penta-BDE and 4′-hydroxy-penta-BDE | acs.org |
| Oxidative Coupling | 2-Bromophenol | Potassium permanganate | Brominated polymeric products via C-O and C-C coupling | zghjkx.com.cn |
| Aryl-Aryl Coupling | 1,3,5-tri(4-bromophenyl)benzene | Gold surface | Dimerized product (TBPQ) | nih.gov |
Abiotic Degradation Mechanisms and Pathways
In addition to biotransformation, bromophenols can be degraded in the environment through abiotic processes, with photochemical degradation being a primary route.
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. acs.orgdiva-portal.org The photodegradation of bromophenols can proceed through various pathways, including reductive debromination and the formation of a range of photoproducts. nih.govmdpi.com Studies on the photodegradation of various bromophenols have shown that the degree of bromination and the pH of the surrounding medium can influence the reaction rates and pathways. diva-portal.orgnih.gov For example, the UV phototransformation of 2,4,6-tribromophenol has been shown to result in the formation of dihydroxylated dibromobenzene, hydroxy-PBDEs, and dihydroxylated polybrominated biphenyls. wiley.com The direct photolysis of 2,4,6-tribromophenol in the air is estimated to have a half-life of 4.6 hours. oecd.org The degradation of tetrabromobisphenol A (TBBPA), a related brominated flame retardant, under simulated sunlight yields products such as 4-isopropyl-2,6-dibromophenol, indicating that cleavage of the molecular structure can occur alongside debromination. diva-portal.org
The table below presents findings related to the photochemical degradation of bromophenols.
| Bromophenol Studied | Conditions | Key Findings | Citation | | :--- | :--- | :--- | :--- | :--- | | Six different bromophenols | HPLC-DAD-MS monitoring | Elucidation of photodegradation mechanisms and identification of main photoproducts. | nih.gov | | 2,4,6-Tribromophenol | UV phototransformation | Formation of dihydroxylated dibromobenzene, hydroxy-PBDEs, and dihydroxylated polybrominated biphenyls. | wiley.com | | Tetrabromobisphenol A (TBBPA) | Simulated sunlight | Formation of 4-isopropyl-2,6-dibromophenol and other derivatives. | diva-portal.org | | Bromophenols | Simulated sunlight | Photodecomposition pathways investigated. | zghjkx.com.cn |
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search of scientific literature and chemical databases, no specific information could be found concerning the environmental transformation pathways of the chemical compound This compound .
Specifically, there is no available data on its "Hydrolytic Stability and Transformation" or the "Formation of Related Polyhalogenated Phenoxyphenols and Other Byproducts."
Research and environmental fate data are widely available for the related compound 2,4,6-tribromophenol , but not for the specific isomer requested. It is possible that "this compound" is a rare compound with limited to no research published on its environmental behavior.
Therefore, the requested article cannot be generated as per the specified outline and content requirements due to the absence of factual information in the provided search results.
Future Research Directions and Outlook
Development of Novel and Highly Efficient Synthetic Methodologies for Multi-Halogenated Aminophenols
The synthesis of polysubstituted aromatic compounds like 3-Amino-2,5,6-tribromophenol is often challenging, typically involving multi-step processes with potential for low yields and poor regioselectivity. Future research must focus on developing innovative and efficient synthetic routes. The current paradigm relies on classical electrophilic aromatic substitution, which may not be suitable for creating such a sterically hindered and electronically complex molecule.
Future synthetic strategies should pivot towards catalyst-driven approaches that offer high precision and efficiency. Transition-metal catalysis, particularly using copper or palladium, has shown promise in the cross-coupling of aryl halides, which could be adapted for the selective introduction of amino or hydroxyl groups onto a pre-halogenated scaffold. mdpi.com Furthermore, enantioselective dihalogenation methods, while typically applied to alkenes, could inspire new catalytic systems for the precise halogenation of complex aromatic precursors. nih.gov Photocatalytic methods that operate under mild conditions using visible light present another green and powerful alternative for forging carbon-halogen or carbon-nitrogen bonds. mpg.de
A comparative overview of potential advanced synthetic methods is presented below.
| Methodology | Potential Advantages for Synthesis | Key Research Challenges |
| Transition-Metal Catalysis | High regioselectivity, functional group tolerance, potential for one-pot reactions. | Catalyst deactivation, ligand design for sterically hindered substrates, removal of metal contaminants. |
| Photoredox Catalysis | Mild reaction conditions (visible light, room temp), generation of unique reactive intermediates, high functional group tolerance. mpg.de | Substrate scope limitations, quantum yield optimization, scalability of photochemical reactors. |
| Enzyme-Mediated Synthesis | High stereo- and regioselectivity, environmentally benign (often in aqueous media), operates under mild conditions. | Enzyme stability and availability, limited substrate scope for non-natural compounds, protein engineering requirements. |
| Flow Chemistry | Precise control over reaction parameters (temp, pressure, time), enhanced safety, improved scalability and reproducibility. | High initial setup cost, potential for channel clogging with insoluble intermediates or products. |
Future efforts should aim to integrate these methodologies, possibly in telescoped or flow-chemistry setups, to streamline the synthesis of this compound and its derivatives, making these complex molecules more accessible for further study.
Exploration of Undiscovered Reactivity Patterns and Mechanistic Complexities of this compound
The reactivity of this compound is governed by the intricate interplay of its electron-donating amino (-NH2) and hydroxyl (-OH) groups and the electron-withdrawing and sterically bulky bromo-substituents. This unique configuration suggests that its chemical behavior may deviate significantly from simpler aminophenols. nih.gov
Future research should systematically investigate its reactivity in key organic transformations. For instance, the oxidation of aminophenols is known to produce quinone imines and can lead to polymerization. rsc.org The tribromo-substitution pattern in this compound could dramatically alter the stability of these intermediates and the course of oligomerization. nih.gov Computational studies using Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure, orbital energies (HOMO-LUMO), and preferred sites for electrophilic or nucleophilic attack, guiding experimental design. rjpn.org
Key areas for mechanistic exploration include:
Oxidative Coupling and Polymerization: Understanding how the halogen atoms affect the kinetics and thermodynamics of radical cation formation and subsequent coupling reactions. nih.gov
Electrophilic Aromatic Substitution: Determining the directing effects of the existing substituents on further functionalization, which may defy standard textbook predictions due to steric hindrance.
Nucleophilic Aromatic Substitution (SNAr): Investigating the potential for displacing one or more bromine atoms, a reaction that would be highly dependent on the activating effects of the other functional groups.
Diazotization: Exploring the reactivity of the amino group towards diazotization and subsequent transformations, which could be sterically hindered.
A deep mechanistic understanding will not only reveal the fundamental chemistry of this molecule but also enable its use as a versatile building block for more complex structures.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for Halogenated Aromatics
The synthesis and derivatization of complex molecules like this compound are ideal challenges for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes.
Recent advancements have shown that ML models can accurately predict the regioselectivity of electrophilic aromatic substitutions, a critical step in the synthesis of halogenated aromatics. By training on large datasets of known reactions, these models can identify subtle electronic and steric patterns that govern reactivity, circumventing the need for extensive and resource-intensive experimentation.
Future applications of AI/ML in the context of this compound could include:
Retrosynthesis Planning: AI platforms can propose viable synthetic pathways by working backward from the target molecule, potentially uncovering non-intuitive strategies.
Reaction Condition Optimization: ML algorithms can analyze experimental data to predict the optimal solvent, catalyst, temperature, and stoichiometry for a given transformation, maximizing yield and minimizing byproducts.
Predicting Reactivity and Properties: Models can be developed to forecast the specific reactivity patterns of the molecule, as well as its physical and spectroscopic properties, aiding in its characterization and application.
The integration of AI into the research workflow represents a paradigm shift, moving towards a more predictive and efficient approach to chemical synthesis and discovery.
Advanced Spectroscopic and Structural Characterization of Transient Species
Many chemical reactions proceed through highly reactive, short-lived intermediates. The direct observation and characterization of these transient species are crucial for a complete mechanistic understanding. For reactions involving this compound, such as oxidation or photolysis, intermediates like radical cations, nitrenoids, or σ-complexes are likely to be formed. osti.govrsc.org
Future research must employ advanced spectroscopic techniques capable of capturing these fleeting moments in a reaction timeline.
| Spectroscopic Technique | Information Provided | Application to this compound |
| Transient Absorption (TA) Spectroscopy | Provides electronic spectra of excited states and short-lived intermediates on femtosecond to millisecond timescales. colorado.edu | Tracking the formation and decay of radical intermediates during oxidation or photochemical reactions. |
| Stopped-Flow Spectrophotometry | Allows for the rapid mixing of reagents and monitoring of reactions that are complete within milliseconds via UV-Vis or fluorescence. rsc.org | Characterizing the kinetics of formation for colored intermediates, such as charge-transfer complexes. |
| Electron Paramagnetic Resonance (EPR) | Directly detects and characterizes species with unpaired electrons, such as free radicals. osti.gov | Identifying and studying the structure of radical cations or other paramagnetic intermediates formed during redox reactions. |
| In Situ Raman/FTIR Spectroscopy | Monitors vibrational changes in a reacting mixture in real-time, providing structural information on intermediates and products. | Observing the formation and consumption of functional groups during derivatization reactions without the need for sample quenching. |
Combining these experimental techniques with high-level quantum chemical calculations will allow for the definitive assignment of observed transient signals to specific molecular structures, providing a complete picture of the reaction mechanism. mdpi.com
Sustainable and Green Chemical Approaches for the Synthesis and Derivatization of Brominated Aminophenols
The principles of green chemistry are essential for the future of chemical manufacturing, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. The synthesis of polyhalogenated compounds traditionally relies on stoichiometric halogenating agents and volatile organic solvents, which are environmentally problematic. digitellinc.com
Future research on this compound must prioritize the development of sustainable methodologies. This includes:
Use of Greener Solvents: Replacing conventional chlorinated solvents with benign alternatives like water, supercritical CO2, or bio-based solvents.
Catalytic Processes: Designing highly efficient catalysts to replace stoichiometric reagents, thereby reducing waste. This includes both transition-metal catalysts and biocatalysts (enzymes) that can perform selective halogenation or amination under mild conditions. nih.gov
Alternative Energy Sources: Employing microwave irradiation or sonication to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, such as through catalytic addition reactions rather than substitution reactions that generate salt byproducts. acs.org
By embedding green chemistry principles into the design of synthetic and derivatization pathways, the environmental footprint associated with the production and use of this compound and related compounds can be significantly minimized, ensuring chemical innovation proceeds in a sustainable and responsible manner.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2,5,6-tribromophenol with high purity?
Answer: Synthesis typically involves bromination of aminophenol derivatives under controlled conditions. For example:
- Stepwise bromination : Introduce bromine atoms sequentially using FeBr₃ or AlBr₃ as catalysts, followed by amino group protection/deprotection to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the compound ≥98% purity. Ensure purity via melting point analysis (mp ~146–149°C for analogous bromophenols) .
Q. How can researchers optimize GC-MS quantification of this compound in complex matrices?
Answer:
- Internal standards : Use deuterated analogs (e.g., 2,4,6-Trimethylphenol-d₁₁) to correct for matrix effects .
- Derivatization : Silylation (e.g., BSTFA) improves volatility. Calibration curves should span 0.1–100 ppm, with R² ≥0.995 .
- QC parameters : Monitor surrogate recovery rates (70–130%) and method detection limits (MDLs) using EPA guidelines .
Advanced Research Questions
Q. What photodegradation pathways are observed for halogenated aminophenols in aquatic environments?
Answer:
- Mechanisms : Direct photolysis via C-Br bond cleavage generates debrominated intermediates (e.g., di-/monobromophenols). In seawater, hydroxyl radicals (•OH) from nitrate/photolytic reactions further oxidize amino groups to nitro derivatives .
- Analytical tools : LC-MS/MS with electrospray ionization (ESI) identifies degradation products. For 2,4,6-Tribromophenol, half-lives in sunlight range from 2–24 hours, depending on pH and salinity .
Q. How do substituent positions (amino vs. bromine) influence the stability of tribromophenol derivatives?
Answer:
- Electronic effects : The amino group (-NH₂) acts as an electron donor, destabilizing bromine substituents ortho/para to it. This increases susceptibility to nucleophilic substitution compared to non-amino analogs .
- Thermal stability : Differential scanning calorimetry (DSC) shows that amino-substituted bromophenols decompose at lower temperatures (ΔT ~20–30°C) than halogen-only derivatives due to intramolecular H-bonding .
Q. How can conflicting toxicity data for amino-substituted bromophenols be resolved?
Answer:
- Standardized protocols : Use OECD Test Guidelines (e.g., OECD 201 for algae, OECD 211 for Daphnia magna) to minimize variability in test organisms and exposure conditions .
- Data normalization : Report toxicity thresholds (EC₅₀/LC₅₀) relative to control compounds (e.g., phenol or 2,4,6-Tribromophenol) to account for batch-specific bioassay sensitivity .
Q. What role do deuterated analogs play in metabolomic studies of brominated aminophenols?
Answer:
- Isotope dilution mass spectrometry (IDMS) : Deuterated standards (e.g., 2,4,6-Trimethylphenol-d₁₁) correct for ionization efficiency fluctuations in untargeted metabolomics .
- Tracer studies : ¹³C/¹⁵N-labeled this compound tracks metabolic pathways in microbial degradation assays, revealing intermediates via high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
